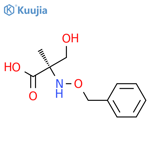

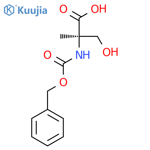

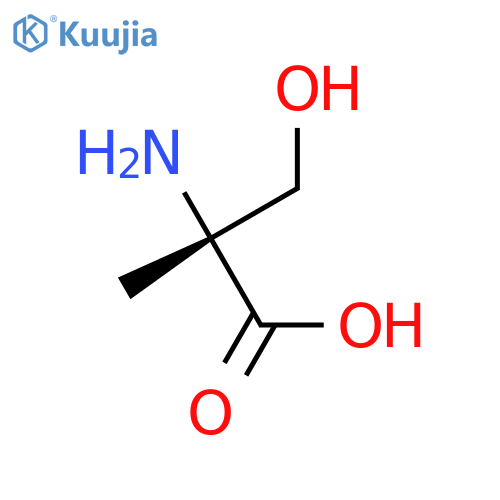

Cas no 81132-44-7 (a-Methyl-D-serine)

a-Methyl-D-serine Propriétés chimiques et physiques

Nom et identifiant

-

- (R)-2-Amino-2-methyl-3-hydroxypropanoic acid

- 2-Methyl-D-serine

- α-Methyl-D-serine

- (-)-2-Methyl-D-serine

- (2R)-2-amino-3-hydroxy-2-methylpropanoic acid

- D-SERINE, 2-METHYL-

- AS-56932

- (R)-2-AMINO-3-HYDROXY-2-METHYLPROPANOIC ACID

- (R)-(-)-2-Amino-3-hydroxy-2-methylpropionic Acid

- (-)-(r)-alpha-methylserine

- H-2-Me-D-Ser-OH

- 81132-44-7

- ?-Methyl-D-serine

- A inverted exclamation mark-Methyl-D-Ser

- ALPHA-METHYL-D-SER

- (R)-2-methylserine

- alpha -Methyl-D-serine

- MFCD00145210

- AS-38121

- CHEBI:134205

- (R)-2-Amino-2-methyl-3-hydroxypropanoicacid

- CS-0136603

- H--Me-D-Ser-OH

- F15126

- ALPHA-METHYL-D-SERINE

- AC-3443

- 2-methyl-d-ser

- AKOS006342337

- a-methyl-d-serine

- (2R)-2-amino-3-hydroxy-2-methylpropionic acid

- AB03932

- C02115

- (R)-alpha-MeSer

- 2-Methyl-D-serine (H-D-aMeSer-OH)

- DTXSID60331428

- A840050

- CDUUKBXTEOFITR-SCSAIBSYSA-N

- H-alpha-Me-D-Ser-OH

- (2R)-2-ammonio-3-hydroxy-2-methylpropanoate

- SCHEMBL161672

- BCP10469

- 2-Methyl-D-serine (ACI)

- D-2-Methylserine

- D-α-Methylserine

- 5DV2ZZJ5JK

- a-Methyl-D-serine

-

- MDL: MFCD00145210

- Piscine à noyau: 1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1

- La clé Inchi: CDUUKBXTEOFITR-SCSAIBSYSA-N

- Sourire: [C@](N)(C)(CO)C(=O)O

Propriétés calculées

- Qualité précise: 119.05800

- Masse isotopique unique: 119.058

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 3

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 8

- Nombre de liaisons rotatives: 2

- Complexité: 97.9

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -3.2

- Surface topologique des pôles: 88

- Charge de surface: 0

Propriétés expérimentales

- Couleur / forme: Impossible à utiliser

- Dense: 1.3126 (rough estimate)

- Point de fusion: 286-288 ºC

- Point d'ébullition: 222.38°C (rough estimate)

- Point d'éclair: 162.9±25.1 °C

- Indice de réfraction: 1.4183 (estimate)

- Le PSA: 83.55000

- Le LogP: -0.51900

- Rotation spécifique: -3.3 º (c=5,6N HCl 25 ºC)

- Solubilité: Impossible à utiliser

- Pression de vapeur: 0.0±1.7 mmHg at 25°C

a-Methyl-D-serine Informations de sécurité

- Mot signal:warning

- Description des dangers: H303+H313+H333

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Code de catégorie de danger: R36/37/38

- Instructions de sécurité: S26-S37/39

-

Identification des marchandises dangereuses:

- Terminologie du risque:R36/37/38

- Conditions de stockage:Stockage à 4 ° C, - 4 ° c est mieux

a-Methyl-D-serine Données douanières

- Code HS:2922509090

- Données douanières:

Code douanier chinois:

2922509090Résumé:

2922509090. Autres aminoalcools Phénols \ acides aminés Phénols et autres composés aminés oxygénés. TVA: 17.0%. Taux de remboursement: 13.0%. Conditions réglementaires: AB. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, teneur en ingrédients, utilisation, couleur de l'éthanolamine et de ses sels à déclarer, emballage de l'éthanolamine et de ses sels à déclarer

Conditions réglementaires:

A. bordereau de dédouanement des marchandises entrantes

B. bordereau de dédouanement des marchandises sortantesCatégorie d'inspection et de quarantaine:

R. inspection de surveillance sanitaire des aliments importés

S. inspection sanitaire des produits alimentaires exportésRésumé:

2922509090. Autres aminoalcophénols, Phénols d'acides aminés et autres composés aminés à fonction oxygénée. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

a-Methyl-D-serine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-56932-1G |

(2R)-2-amino-3-hydroxy-2-methylpropanoic acid |

81132-44-7 | >97% | 1g |

£1030.00 | 2025-02-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813974-100mg |

(-)-2-Methyl-D-serine |

81132-44-7 | 99% | 100mg |

¥2,163.00 | 2022-09-01 | |

| Chemenu | CM220530-1g |

(R)-2-Amino-2-methyl-3-hydroxypropanoicacid |

81132-44-7 | 95%+ | 1g |

$308 | 2024-07-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813974-500mg |

(-)-2-Methyl-D-serine |

81132-44-7 | 99% | 500mg |

¥10,100.00 | 2022-09-01 | |

| 1PlusChem | 1P0055UM-100mg |

2-Methyl-D-Serine |

81132-44-7 | 98% | 100mg |

$53.00 | 2025-02-21 | |

| abcr | AB391143-1g |

2-Methyl-D-serine (H-D-aMeSer-OH); . |

81132-44-7 | 1g |

€290.40 | 2025-02-13 | ||

| Aaron | AR00562Y-1g |

2-Methyl-D-Serine |

81132-44-7 | 98% | 1g |

$246.00 | 2025-01-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK098-100mg |

(2R)-2-amino-3-hydroxy-2-methylpropanoic acid |

81132-44-7 | 95% | 100mg |

¥276.0 | 2024-04-17 | |

| Chemenu | CM220530-5g |

(R)-2-Amino-2-methyl-3-hydroxypropanoicacid |

81132-44-7 | 95%+ | 5g |

$1300 | 2024-07-23 | |

| 1PlusChem | 1P0055UM-1g |

2-Methyl-D-Serine |

81132-44-7 | 98% | 1g |

$310.00 | 2025-02-21 |

a-Methyl-D-serine Méthode de production

Synthetic Routes 1

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

Synthetic Routes 2

1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

1.3 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 2 h, -78 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 4 h, 90 °C

2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, rt

Synthetic Routes 3

Synthetic Routes 4

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Synthetic Routes 5

1.2 Reagents: Acetic anhydride Solvents: Water

Synthetic Routes 6

Synthetic Routes 7

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3.5 h, rt

Synthetic Routes 8

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

Synthetic Routes 9

Synthetic Routes 10

1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, rt

Synthetic Routes 11

2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water

Synthetic Routes 12

1.2 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water

1.3 Reagents: Sodium chlorite Solvents: tert-Butanol , Water

1.4 -

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

Synthetic Routes 13

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Synthetic Routes 14

1.2 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 15

1.2 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 16

Synthetic Routes 17

1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

1.3 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 2 h, -78 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 6 h, 90 °C

2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, rt

Synthetic Routes 18

2.1 Reagents: Triethylamine , tert-Butyl hypochlorite

2.2 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 19

2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran

2.2 Reagents: Acetic anhydride Solvents: Water

Synthetic Routes 20

1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, rt

Synthetic Routes 21

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 22

Synthetic Routes 23

1.2 Reagents: Ammonium hydroxide Solvents: Water

Synthetic Routes 24

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

a-Methyl-D-serine Raw materials

- (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid

- D-Serine, 2-methyl-N-(phenylmethoxy)-

- methyl 2-acetamidoprop-2-enoate

- D-Alanine, N-acetyl-2-methyl-3-oxo-, methyl ester

- (2R)-2-Azido-3-hydroxy-2-methyl-propanoic Acid Methyl Ester

- 4-Oxazolidinecarboxylic acid, 4-methyl-2-oxo-3-(phenylmethoxy)-, methyl ester, (4R)-

- 2-Oxazolidinone, 4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-methyl-3-(phenylmethoxy)-, (4R)-

- D-SERINE, N-(ACETYLOXY)-2-METHYL-N-(PHENYLMETHYL)-, METHYL ESTER

a-Methyl-D-serine Preparation Products

a-Methyl-D-serine Littérature connexe

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

81132-44-7 (a-Methyl-D-serine) Produits connexes

- 16820-18-1(2-Methyl-L-serine)

- 3398-40-1(ALPHA-METHYL-DL-SERINE)

- 5424-29-3(2-amino-3-hydroxy-2-methyl-propanoic acid)

- 62-57-7(2-amino-2-methylpropanoic acid)

- 2680757-62-2(tert-butyl 3-{(tert-butoxy)carbonyl(6-chloropyridazin-3-yl)methylamino}pyrrolidine-1-carboxylate)

- 2228745-16-0(2-(2,6-dichloro-5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1303-86-2(Boric anhydride)

- 2228944-60-1(2-amino-2-(5-bromo-1,3-thiazol-2-yl)propan-1-ol)

- 2172456-52-7(1-(3-bromo-5-fluorophenyl)-5-ethyl-1H-pyrazole-3-carboxylic acid)

- 2005183-25-3(4-Pyrimidinecarboxylic acid, 2-(3-ethoxypropyl)-1,6-dihydro-6-oxo-)